molecular formula C9H14N4O3 B043377 6-Amino-1-isobutyl-3-methyl-5-nitrosouracil CAS No. 54052-67-4

6-Amino-1-isobutyl-3-methyl-5-nitrosouracil

Cat. No.: B043377
CAS No.: 54052-67-4
M. Wt: 226.23 g/mol
InChI Key: PXWGPZUKJUEITG-UHFFFAOYSA-N
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Description

6-Amino-1-isobutyl-3-methyl-5-nitrosouracil is a chemical compound known for its unique structure and properties It is a derivative of uracil, a pyrimidine nucleobase found in RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1-isobutyl-3-methyl-5-nitrosouracil typically involves the nitration of a precursor uracil compound. The process begins with the preparation of 1-isobutyl-3-methyluracil, which is then subjected to nitration using a mixture of nitric acid and sulfuric acid. The reaction conditions, such as temperature and concentration of reagents, are carefully controlled to ensure the selective nitration at the 5-position of the uracil ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reagent addition to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-isobutyl-3-methyl-5-nitrosouracil undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the nitroso group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products

Scientific Research Applications

6-Amino-1-isobutyl-3-methyl-5-nitrosouracil has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential antimicrobial properties and its ability to form complexes with metal ions, which can be useful in biochemical research.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of microbial infections.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Amino-1-isobutyl-3-methyl-5-nitrosouracil involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. Additionally, the compound’s ability to chelate metal ions can disrupt metal-dependent biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-1-methyl-5-nitrosouracil
  • 6-Amino-3-ethyl-1-isobutyl-5-nitrosouracil
  • 6-Amino-1,3-dimethyl-5-nitrosouracil

Uniqueness

6-Amino-1-isobutyl-3-methyl-5-nitrosouracil is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-amino-3-methyl-1-(2-methylpropyl)-5-nitrosopyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O3/c1-5(2)4-13-7(10)6(11-16)8(14)12(3)9(13)15/h5H,4,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWGPZUKJUEITG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=C(C(=O)N(C1=O)C)N=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30202378
Record name 6-Amino-1-isobutyl-3-methyl-5-nitrosouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30202378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54052-67-4
Record name 6-Amino-3-methyl-1-(2-methylpropyl)-5-nitroso-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54052-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-1-isobutyl-3-methyl-5-nitrosouracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054052674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Amino-1-isobutyl-3-methyl-5-nitrosouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30202378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-amino-1-isobutyl-3-methyl-5-nitrosouracil
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